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molecular formula C6H3BrN2 B016776 5-Bromonicotinonitrile CAS No. 35590-37-5

5-Bromonicotinonitrile

Cat. No. B016776
M. Wt: 183.01 g/mol
InChI Key: FTFFHWWIPOQCBC-UHFFFAOYSA-N
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Patent
US06713455B2

Procedure details

5-Bromo-3-pyridinylcarboxamide (10 g, 49.7 mmol) in phosphorus oxychloride (25 mL) was warmed to reflux for 18 h, allowed to cool to 25° C., concentrated in vacuo and carefully treated with satd. aqueous sodium bicarbonate (˜500 mL) until neutralized. The reaction mixture was diluted with CH2Cl2 (200 mL), stirred for 4 h, and the layers were separated. The aqueous layer was washed with CH2Cl2 (2×100 mL), and the organic layers were combined and dried (MgSO4). The resulting solution was concentrated in vacuo to afford the title compound (6.35 g, 70%) as a white solid. MS 184 (M+H)+.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Yield
70%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([C:8]([NH2:10])=O)[CH:5]=[N:6][CH:7]=1>P(Cl)(Cl)(Cl)=O>[Br:1][C:2]1[CH:7]=[N:6][CH:5]=[C:4]([C:8]#[N:10])[CH:3]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
BrC=1C=C(C=NC1)C(=O)N
Name
Quantity
25 mL
Type
solvent
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
stirred for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 18 h
Duration
18 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
carefully treated with satd
ADDITION
Type
ADDITION
Details
The reaction mixture was diluted with CH2Cl2 (200 mL)
CUSTOM
Type
CUSTOM
Details
the layers were separated
WASH
Type
WASH
Details
The aqueous layer was washed with CH2Cl2 (2×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
The resulting solution was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
BrC=1C=NC=C(C1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 6.35 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 69.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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